Superior Brain Penetration and CNS Bioavailability vs. RCGD-423
GP130 receptor agonist-1 demonstrates unequivocal brain penetration with quantifiable brain exposure, a property absent in the structurally related comparator RCGD-423. In mice, oral administration of 30 mg/kg GP130 receptor agonist-1 achieves a brain Cmax of 156 ng/g (0.57 μM) with a brain-to-plasma ratio of approximately 4:1, while subcutaneous administration at 10 mg/kg yields a brain Cmax of 161 ng/g and a brain-to-plasma ratio of approximately 7.5:1 [1]. In contrast, RCGD-423 has not been reported to penetrate the blood-brain barrier and is exclusively studied for peripheral cartilage applications [2].
| Evidence Dimension | Brain Penetration (Brain Cmax and Brain-to-Plasma Ratio) |
|---|---|
| Target Compound Data | Brain Cmax: 156 ng/g (oral 30 mg/kg) and 161 ng/g (s.c. 10 mg/kg); Brain-to-plasma ratio: ~4:1 (oral) and ~7.5:1 (s.c.) |
| Comparator Or Baseline | RCGD-423: Not brain penetrant (no reported brain exposure or CNS activity) |
| Quantified Difference | GP130 receptor agonist-1 achieves therapeutically relevant brain concentrations, while RCGD-423 lacks any evidence of CNS penetration. |
| Conditions | Mouse pharmacokinetic study; 2 hours post-dose; oral 30 mg/kg or subcutaneous 10 mg/kg administration |
Why This Matters
For neuroscience research targeting gp130-mediated pathways in the CNS, only GP130 receptor agonist-1 provides guaranteed target engagement in brain tissue, making it the mandatory choice for any in vivo neuroprotection or CNS signaling study.
- [1] Alam MP, et al. A Small Molecule Mimetic of the Humanin Peptide as a Candidate for Modulating NMDA-Induced Neurotoxicity. ACS Chem Neurosci. 2018 Mar 21;9(3):462-468. View Source
- [2] Shkhyan R, et al. Drug-induced modulation of gp130 signalling prevents articular cartilage degeneration and promotes repair. Ann Rheum Dis. 2018 May;77(5):760-769. View Source
